2-(4-Nitrophenoxy)ethanamine
Overview
Description
2-(4-Nitrophenoxy)ethanamine is an organic compound characterized by a nitro group attached to a benzene ring, which is further connected to an ethanamine group through an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of phenol to produce 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid.
Etherification Reaction: The nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination Reaction: Finally, the hydroxyl group in 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, etherification, and amination processes. These reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-aminophenoxy)ethanamine.
Substitution: Substitution reactions can occur at the nitro group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin (Sn) with hydrochloric acid (HCl).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzoic acids, nitrobenzaldehydes.
Reduction Products: 2-(4-aminophenoxy)ethanamine.
Substitution Products: Various substituted nitrophenols and aminophenols.
Scientific Research Applications
2-(4-Nitrophenoxy)ethanamine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenoxy)ethanamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
2-(4-Nitrophenoxy)ethanol
2,4-Dichloro-1-(4-nitrophenoxy)benzene
4-Nitrophenol
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVUCALPWFEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485308 | |
Record name | 2-(4-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-16-6 | |
Record name | 2-(4-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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